molecular formula C17H19BrN4 B15114133 1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine

1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine

Cat. No.: B15114133
M. Wt: 359.3 g/mol
InChI Key: DUSVJYVBQSDJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a cyclopenta[d]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it could inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)piperazine: Shares the bromophenyl group but lacks the cyclopenta[d]pyrimidinyl moiety.

    4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine: Contains a similar bromophenyl group but differs in the ring structure.

Uniqueness

1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is unique due to the presence of both the bromophenyl and cyclopenta[d]pyrimidinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C17H19BrN4

Molecular Weight

359.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C17H19BrN4/c18-13-4-6-14(7-5-13)21-8-10-22(11-9-21)17-15-2-1-3-16(15)19-12-20-17/h4-7,12H,1-3,8-11H2

InChI Key

DUSVJYVBQSDJBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.